(2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a furan ring substituted with a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolobenzimidazole core: This can be achieved by reacting o-phenylenediamine with a thioamide under acidic conditions to form the benzimidazole ring, followed by cyclization with a suitable reagent to introduce the thiazole ring.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Substitution with the 4-methylphenylsulfanyl group: This step involves the nucleophilic substitution of the furan ring with 4-methylphenylsulfanyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol, electrophilic substitution with bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.
Furan derivatives: Compounds with furan rings substituted with various functional groups.
Benzimidazole derivatives: Compounds with benzimidazole rings substituted with different groups.
Uniqueness
The uniqueness of (2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S2/c1-13-6-9-15(10-7-13)26-19-11-8-14(25-19)12-18-20(24)23-17-5-3-2-4-16(17)22-21(23)27-18/h2-12H,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUQCWZIJPQIL-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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